molecular formula C12H12N4 B3345844 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole CAS No. 111750-72-2

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

Cat. No. B3345844
CAS RN: 111750-72-2
M. Wt: 212.25 g/mol
InChI Key: ZYNDPLANGWCCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study has reported the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Further structural analysis can be performed using techniques like 1H NMR .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, the iodine molecule catalyzes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the compound can appear as a light yellow solid with a melting point of 130–133°C .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often related to their biological activities. For example, some pyrazole derivatives have been found to act as potent androgen receptor antagonists, blocking the signaling pathway often activated in prostate cancer cells .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives depend on their specific structures and applications. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Given their diverse pharmacological effects, pyrazole derivatives have significant potential for the development of new drugs. Future research could focus on designing and synthesizing novel pyrazole derivatives, evaluating their biological activities, and studying their mechanisms of action .

properties

IUPAC Name

2-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-6-9(16-15-8)7-12-13-10-4-2-3-5-11(10)14-12/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNDPLANGWCCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548705
Record name 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111750-72-2
Record name 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.